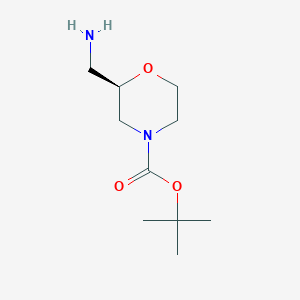

H-D-Ala-Gly-Gly-OH

Descripción general

Descripción

D-Ala-Gly-Gly is a tripeptide composed of one D-alanine and two glycine residues joined in sequence. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Protein Unfolding in Diseases : A study by (Owen et al., 2012) explored how hydroxyl radicals (•OH) may initiate the unfolding of amino acids like Glycine (Gly) and Alanine (Ala) in peptides. This research is significant for understanding the rapid unfolding of peptides and proteins in diseases such as Alzheimer's.

Conformational Studies : (Merutka et al., 1995) conducted 1H NMR studies on disordered linear peptides including H-D-Ala-Gly-Gly-OH. This research aids in understanding the conformational properties of peptides in different environments.

Structural Analysis of Polypeptides : In a study by (Souma et al., 2008), the structural analysis of α-helical copolypeptides, which include sequences similar to this compound, was conducted using quantum chemical calculations and NMR measurements. This helps in understanding the structural characteristics of such peptides.

Separation and Synthesis of Peptides : Research by (Izumiya et al., 1971) focused on the separation of amino acids and related compounds, including peptides similar to this compound. This study is crucial for the synthesis and analysis of peptides.

NMR Studies for Conformational Analysis : A study by (Bundi & Wüthrich, 1979) used 1H-NMR to measure chemical shifts in peptides including this compound. Such studies provide insights into the conformational behavior of peptides in solution.

Understanding the Structure of Collagen-like Structures : (Tsai et al., 2005) presented a study on collagen-like structures containing amino acids like Gly and Ala, providing insights into the stability and conformation of such structures.

Investigating Reactions with Hydroxyl Radicals : (Keshavarz & Mazarei, 2018) explored the reaction of amino acids with hydroxyl radicals, relevant for understanding oxidative damage to proteins, which can include sequences similar to this compound.

Safety and Hazards

When handling “H-D-Ala-Gly-Gly-OH”, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mecanismo De Acción

Mode of Action

Peptides typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target protein, influencing cellular processes.

Biochemical Pathways

For example, they can modulate enzyme activity, influence signal transduction pathways, or affect protein-protein interactions .

Pharmacokinetics

Peptides in general are known to have relatively poor oral bioavailability due to their susceptibility to enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium .

Result of Action

The effects of peptides can be diverse, ranging from modulation of cellular signaling pathways to direct antimicrobial activity, depending on their specific targets and mode of action .

Action Environment

The action of H-D-Ala-Gly-Gly-OH, like other peptides, can be influenced by various environmental factors. These include pH, temperature, and the presence of other biomolecules. For example, extreme pH or temperature conditions can denature peptides, disrupting their structure and function . Additionally, the presence of proteases can lead to peptide degradation, while binding proteins can modulate peptide activity .

Propiedades

IUPAC Name |

2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPWRRFOPXVGOH-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77286-90-9 | |

| Record name | D-Alanylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77286-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)